5''-amino-5''-deoxy-alpha-D-thymidine
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Overview
Description
5’-Amino-5’-deoxy-alpha-D-thymidine is a nucleoside that is structurally related to thymidine. It has been shown to be a substrate for fatty acid synthase, which is a key enzyme in the synthesis of membrane lipids. This compound has also been shown to induce tumorigenesis in mouse bladder carcinoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-amino-5’-deoxy-alpha-D-thymidine typically involves the selective reduction of the corresponding 5’-azido-5’-deoxy derivative. This reduction can be achieved using hydrogenation over palladium on carbon (Pd/C) or by using other reducing agents such as triphenylphosphine in the presence of water .
Industrial Production Methods
Industrial production methods for 5’-amino-5’-deoxy-alpha-D-thymidine are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using the same reduction methods mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound itself is typically synthesized through reduction of its azido precursor.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Hydrogenation: Using Pd/C as a catalyst.
Triphenylphosphine: In the presence of water for reduction reactions.
Major Products Formed
The major product from the reduction of the azido precursor is 5’-amino-5’-deoxy-alpha-D-thymidine itself. Other products would depend on the specific reactions and conditions used.
Scientific Research Applications
5’-Amino-5’-deoxy-alpha-D-thymidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-amino-5’-deoxy-alpha-D-thymidine involves its interaction with fatty acid synthase, which is crucial for the synthesis of membrane lipids. It also binds to the cell surface and acts as an antibody response modifier . Additionally, it can inhibit the uptake of thymidylate into cells by competitive inhibition, affecting DNA synthesis and repair processes .
Comparison with Similar Compounds
Similar Compounds
- 5’-Amino-2’,5’-dideoxythymidine
- Thymidine, 5’-amino-5’-deoxy-
- 5’-Trifluoroacetamido-5’-deoxythymidine
Uniqueness
5’-Amino-5’-deoxy-alpha-D-thymidine is unique in its ability to act as a substrate for fatty acid synthase and its role in inducing tumorigenesis in specific cell lines . Its structural similarity to thymidine allows it to participate in various biochemical processes, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H15N3O4 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-[(2S,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7+,8-/m0/s1 |
InChI Key |
PYWLBQPICCQJFF-RNJXMRFFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CN)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O |
Origin of Product |
United States |
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